5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one
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Overview
Description
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one is a complex organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a quinolinone core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one typically involves the reaction of 8-benzyloxy-5-[®-(2-bromo-1-hydroxyethyl)]-carbostyril with potassium carbonate in acetone and water . The reaction mixture is heated to reflux, and the resulting product is purified through a series of filtration and solvent extraction steps. The final product is obtained by crystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The quinolinone core can be reduced under specific conditions.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the quinolinone core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
®-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: Shares a similar structure but with slight variations in the substituents.
Pyridinecarboxylic acids: These compounds have a similar quinoline core but differ in their functional groups and overall structure.
Uniqueness
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one is unique due to its combination of an oxirane ring and a quinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,14,16H,10-11H2/t14?,16-/m0/s1 |
InChI Key |
XMPJMSHIODNXFY-WMCAAGNKSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C3=NC(=O)C=CC23)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(O1)C2=CC=C(C3=NC(=O)C=CC23)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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